2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}
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Overview
Description
2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} is a complex organic compound that features a piperazine core linked to thiadiazole and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} typically involves multiple steps:
Formation of the piperazine core: The piperazine core can be synthesized by reacting piperazine with chloroacetyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the thiadiazole group: The thiadiazole moiety can be introduced by reacting the piperazine derivative with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux.
Attachment of the acetamide group: The final step involves the reaction of the intermediate with acetamide derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} has several scientific research applications:
Medicinal Chemistry:
Materials Science: The compound may be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a precursor to other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets will depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} is unique due to its combination of a piperazine core with thiadiazole and acetamide groups. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C30H34N10O4S4 |
---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[4-[2-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C30H34N10O4S4/c1-19-3-7-21(8-4-19)31-25(43)17-45-29-37-35-27(47-29)33-23(41)15-39-11-13-40(14-12-39)16-24(42)34-28-36-38-30(48-28)46-18-26(44)32-22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3,(H,31,43)(H,32,44)(H,33,35,41)(H,34,36,42) |
InChI Key |
HNWVJWYVPDBYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCN(CC3)CC(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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